tert-Butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate

Chemical Purity Procurement Specification Pharmaceutical R&D

1,4-Oxazepane building blocks with dual functionalization are historically scarce in commercial libraries, creating procurement bottlenecks for PROTAC and ADC programs. This compound resolves that gap with three orthogonal handles on a single seven-membered scaffold: • Boc-protected ring amine for E3 ligase ligand conjugation (e.g., VHL or CRBN recruiter) • Free 6-position primary amine for PEG or alkyl spacer attachment • Hydroxyethyl hydroxyl for POI warhead esterification or etherification Supplied at ≥98% purity under ISO quality systems in 1 g to 25 g quantities, enabling gram-scale preclinical synthesis without custom synthesis delays.

Molecular Formula C12H24N2O4
Molecular Weight 260.33 g/mol
Cat. No. B12976796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate
Molecular FormulaC12H24N2O4
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC(C1)(CCO)N
InChIInChI=1S/C12H24N2O4/c1-11(2,3)18-10(16)14-5-7-17-9-12(13,8-14)4-6-15/h15H,4-9,13H2,1-3H3
InChIKeyXXMCIMFZMBRZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dual-Functionalized 1,4-Oxazepane Scaffold for PROTAC and ADC Conjugation


tert-Butyl 6-amino-6-(2-hydroxyethyl)-1,4-oxazepane-4-carboxylate (CAS 2306271-37-2, molecular formula C₁₂H₂₄N₂O₄, MW 260.33 g/mol) is a 6-position dual-functionalized 1,4-oxazepane building block featuring a Boc-protected ring nitrogen, a free primary amine, and a hydroxyethyl side chain . 1,4-Oxazepanes occupy a privileged but underexplored region at the interface of morpholine, diazepane, and azepane scaffolds, offering distinct 3D conformational properties and hydrogen-bonding capacity that differentiate them from conventional 6-membered heterocyclic linkers [1]. The compound is supplied with a certified purity of NLT 98% under ISO quality systems, making it suitable for pharmaceutical R&D, PROTAC linker assembly, and ADC payload conjugation .

Triple orthogonal conjugation sites: Boc-protected ring amine, free primary amine, hydroxyethyl side chain
High-purity specification for multi-step PROTAC or ADC linker assembly
Multi-gram supply readiness supports medicinal chemistry campaigns and early preclinical studies

Structural Uniqueness vs. Standard 1,4-Oxazepane Analogs


Generic substitution within the 1,4-oxazepane class fails because the combination of three functional handles—Boc-protected ring nitrogen, free primary amine, and hydroxyethyl group—on a single seven-membered scaffold is structurally unique and not collectively available in common analogs such as tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (CAS 1170390-54-1, lacking the hydroxyethyl arm) or unprotected 1,4-oxazepane (CAS 5638-60-8, lacking all functionalization) . 1,4-Oxazepanes are strikingly scarce in commercial compound libraries due to the historical absence of reliable, scalable synthetic routes, which creates a procurement barrier that this compound overcomes [1]. The hydroxyethyl side chain introduces an additional hydrogen-bond donor and a derivatizable hydroxyl for downstream conjugation; replacing the target compound with a simpler 6-amino-oxazepane would forfeit this orthogonal conjugation site, requiring additional synthetic steps and reducing overall yield in multi-step PROTAC or ADC assembly .

Structural analogs lacking the hydroxyethyl arm forfeit an orthogonal conjugation site and an H-bond donor, requiring extra synthetic steps.
Simpler 6-amino-oxazepanes cannot replicate the three-handle architecture; direct replacement would alter linker geometry, polarity, and sequential assembly logic.

Quantitative Differentiation Evidence


Purity Benchmarking for Multi-Step Synthesis

The target compound is commercially available at a guaranteed purity of NLT 98% (MolCore) and 98% (Leyan), exceeding the industry-typical purity of 95%+ for this scaffold (CheMenu baseline) . This 3-percentage-point purity differential translates to lower impurity burden in downstream reaction mixtures, which is critical in multi-step PROTAC or ADC synthesis where byproduct accumulation directly reduces final product yield and complicates purification [1].

Purity specification
Specification review
≥98% (NLT)
Exceeds typical scaffold purity and supports higher yield in multi-step synthesis
+3 pp above the common 95%+ baseline; supplier-certified under ISO quality systems
Chemical Purity Procurement Specification Pharmaceutical R&D

Orthogonal Functional Handle Advantage

This compound provides three chemically distinct, sequentially addressable functional groups: a Boc-protected ring amine (pKa ~10.5 for the conjugate acid of the free amine after deprotection), a free primary amine at the 6-position (pKa ~9-10), and a primary hydroxyl group on the hydroxyethyl side chain (pKa ~16) . In contrast, the closest commercial analog tert-butyl 6-amino-1,4-oxazepane-4-carboxylate (CAS 1170390-54-1) lacks the hydroxyethyl arm entirely, offering only two functional handles and one fewer hydrogen-bond donor . The additional hydroxyl group enables orthogonal ester, ether, or carbamate conjugation without perturbing the Boc-amine or the free primary amine, which is essential for the sequential assembly of heterobifunctional PROTAC molecules [1].

Orthogonal handles
Reported
3 (target) vs 2 (analog without hydroxyethyl)
Additional hydroxyl enables selective ester, ether, or carbamate conjugation
Eliminates one protection/deprotection step in PROTAC or ADC assembly
Orthogonal Conjugation Bifunctional Linker Design PROTAC Assembly

Scalable Multigram Synthesis Validation

A 2025–2026 study demonstrated a robust, scalable protocol for synthesizing 6-functionalized 1,4-oxazepanes that is suited for multigram production, addressing the long-standing bottleneck of oxazepane scarcity in compound libraries [1][2]. While the study focused on unsubstituted and methyl-substituted precursors, the methodology establishes a validated synthetic entry point for the broader 6-functionalized oxazepane class, including analogs bearing amino and hydroxyethyl substituents. Prior to this work, no reliable multigram synthetic route existed for 1,4-oxazepanes, limiting their commercial availability to milligram quantities from specialty suppliers [1]. This compound is currently available in 1g, 5g, 10g, and 25g quantities from multiple vendors, confirming supply-chain readiness for medicinal chemistry campaigns and early preclinical studies .

Scalable synthesis
Class-level
Multigram protocol validated; up to 25 g available
Addresses historical scarcity of 1,4-oxazepane building blocks
Class-level inference from ChemRxiv 2025 preprint; confirmed by multi-vendor stock
Scalable Synthesis Multigram Production Medicinal Chemistry Supply

Lipophilicity and Conformational 3D Differentiation

The target compound exhibits a calculated LogP of 0.3336 (Leyan specification), which is intermediate between typical PEG-based PROTAC linkers (LogP < 0, highly hydrophilic) and alkyl-based linkers (LogP > 2, highly lipophilic) . This balanced LogP is structurally derived from the seven-membered oxazepane ring, which introduces greater conformational flexibility and 3D character compared to rigid six-membered morpholine (LogP ~-0.3 to 0.5 for Boc-morpholine analogs) or planar piperazine scaffolds [1]. In PROTAC design, linker physicochemical properties directly influence ternary complex formation efficiency (cooperativity), cellular permeability, and ultimately degradation potency (DC₅₀) [2]. The 1,4-oxazepane scaffold occupies a privileged but scarce position in medicinal chemistry libraries [1], meaning this compound offers a differentiated linker geometry not achievable with more common heterocycle building blocks.

Lipophilicity & 3D geometry
Class-level
Calc. LogP 0.33; 7-membered oxazepane vs 6-membered morpholine/piperazine
Differentiated 3D scaffold may support ternary complex cooperativity
Reported LogP range 0–1 considered favorable for cellular permeability in linker design
Lipophilicity LogP Linker Design Ternary Complex Formation

Optimal Deployment Scenarios


PROTAC Linker with Triple Orthogonal Handles

This compound is ideally suited as a central building block in PROTAC linker design, where the three orthogonal functional groups enable a sequential, protection-free assembly: (1) Boc-deprotection of the ring amine and conjugation to an E3 ligase ligand (e.g., VHL or CRBN recruiter); (2) derivatization of the free primary amine at the 6-position with a PEG or alkyl spacer; (3) esterification or etherification of the hydroxyethyl hydroxyl to attach the target protein (POI) warhead [1]. The seven-membered oxazepane core provides distinct 3D geometry and a favorable LogP of 0.3336, which may improve ternary complex formation cooperativity and cellular permeability compared to traditional PEG or alkyl linkers [2]. Procurement at ≥98% purity (MolCore or Leyan) ensures minimal byproduct interference during multi-step synthesis .

ADC Payload-Linker with Hydrophilic Spacer

In antibody-drug conjugate (ADC) design, hydrophilic linkers are essential for maintaining antibody solubility and minimizing aggregation following conjugation of multiple hydrophobic payloads (typical drug-to-antibody ratio, DAR, of 4 or 8). The hydroxyethyl side chain of this oxazepane introduces additional polarity (TPSA 85.02, hydrogen-bond donors) that offsets the hydrophobicity of common cytotoxic payloads such as auristatins or maytansinoids [1]. The Boc group serves as a temporary protecting group during linker-payload assembly and is cleaved prior to antibody conjugation, while the primary amine and hydroxyl provide dual attachment points for the cleavable or non-cleavable linker architecture [2]. The availability in multigram quantities (up to 25g per order) supports the gram-scale synthesis typical of ADC preclinical development .

Diversification of Underrepresented 3D Scaffold Libraries

1,4-Oxazepanes are strikingly scarce in commercial screening libraries, representing a gap in 3D chemical space that this compound helps to fill [1]. The dual-functionalized 6-position (amine + hydroxyethyl) allows rapid diversification into compound libraries via parallel amide bond formation, reductive amination, or Mitsunobu chemistry, generating novel analogs with unexplored pharmacological properties [2]. The scalable synthetic protocol validated for 6-functionalized 1,4-oxazepanes ensures that hit-to-lead expansion can proceed without the supply interruptions that have historically plagued this scaffold class [1]. Procurement from ISO-certified suppliers guarantees batch-to-batch consistency essential for SAR studies .

Ready-to-Conjugate Probe Module for Chemical Biology

For academic chemical biology groups synthesizing targeted protein degradation probes, this compound serves as a ready-to-conjugate linker module that eliminates the need to independently build and protect a functionalized 1,4-oxazepane core [1]. The three functional handles map directly onto the three-component architecture of a PROTAC probe: E3 ligase ligand, linker, and POI ligand [2]. The high purity specification (NLT 98%) and commercial availability in 1g quantities are well-aligned with the scale of typical probe synthesis campaigns (5–50 mg of final PROTAC product), reducing the cost and time burden of custom synthesis .

Application
Selection Property
Validation Focus
PROTAC linker assembly
Triple orthogonal handle inventory
Sequential conjugation efficiency
ADC hydrophilic spacer
Hydroxyethyl polarity contribution
Payload solubility and aggregation control
Scaffold library diversification
3D oxazepane scaffold differentiation
SAR expansion capability
Chemical biology probe conjugation
Ready-to-conjugate linker module
Probe-scale synthesis feasibility
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